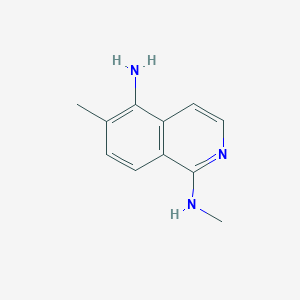
N1,6-dimethylisoquinoline-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,6-dimethylisoquinoline-1,5-diamine is a chemical compound that has been studied extensively in the field of organic chemistry. It is commonly referred to as DMQD and has a molecular formula of C12H14N2. This compound has been found to have a variety of potential applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Effects
N1,6-dimethylisoquinoline-1,5-diamine (NIQBD) has been investigated for its anti-inflammatory properties. Researchers synthesized NIQBD and loaded it into soluble starch nanoparticles (StNPs). In an experimental model, these StNPs demonstrated significant anti-inflammatory effects against methotrexate (MTX)-induced inflammation in lung and liver tissues. The treatment led to increased levels of reduced glutathione (GSH) and decreased levels of oxidants (malondialdehyde, nitric oxide), inflammatory mediators (interleukin 1-beta, nuclear factor kappa-B), and plasma homocysteine. Histopathological examination supported these findings .
Antioxidant Potential
Combining MTX treatment with NIQBD-loaded StNPs may help reduce associated oxidation and inflammation. The natural antioxidant properties of NIQBD contribute to this effect, making it a promising candidate for managing oxidative stress .
Antiplasmodial Activity
Quinoline derivatives have shown promise as antimalarial agents. While specific studies on N1,6-dimethylisoquinoline-1,5-diamine are limited, related compounds exhibit antiplasmodial efficacy. Further research could explore its potential in combating malaria parasites .
Insecticidal Properties
Quinoline derivatives have been investigated for their insecticidal effects. Although data on N1,6-dimethylisoquinoline-1,5-diamine are scarce, its structural similarity to other quinolines suggests potential insecticidal activity. Researchers could explore this further in pest control applications .
Cancer Research
Given the quinoline scaffold’s relevance in cancer therapeutics, N1,6-dimethylisoquinoline-1,5-diamine warrants investigation. Its cytotoxic properties and potential interactions with cancer cells could be explored for targeted therapies .
Neuroprotective Effects
Quinoline derivatives have been studied for their neuroprotective potential. While specific data on N1,6-dimethylisoquinoline-1,5-diamine are lacking, its chemical structure suggests it may modulate neuronal pathways. Investigating its effects on neurodegenerative diseases could be valuable .
Wirkmechanismus
Target of Action
Similar compounds have been found to target pro-inflammatory cytokines such as tnf-α and il-6 .
Mode of Action
It’s worth noting that similar compounds have shown promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines .
Biochemical Pathways
Related compounds have been observed to influence the pathways involving pro-inflammatory cytokines .
Result of Action
Similar compounds have shown to decrease the levels of oxidants such as malondialdehyde (mda), nitric oxide (no), advanced oxidation protein product (aopp), matrix metalloproteinase 9/gelatinase b (mmp-9), and levels of inflammatory mediators including interleukin 1-beta (il-1β), nuclear factor kappa-b (nf-κb) in both lung and liver tissues .
Eigenschaften
IUPAC Name |
1-N,6-dimethylisoquinoline-1,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-3-4-9-8(10(7)12)5-6-14-11(9)13-2/h3-6H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDJDKTDANGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


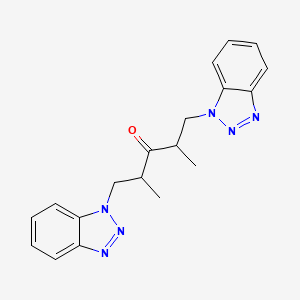
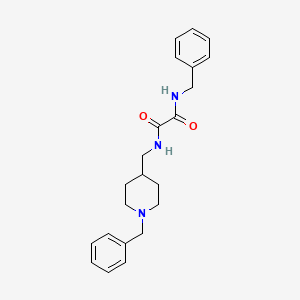

![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
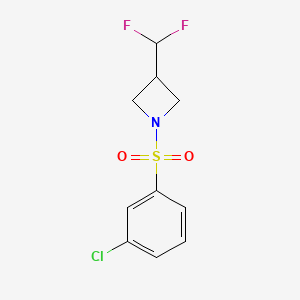

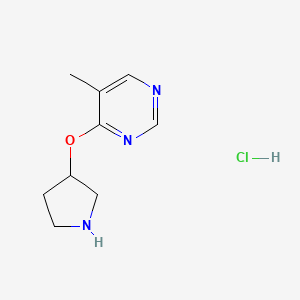
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2430267.png)

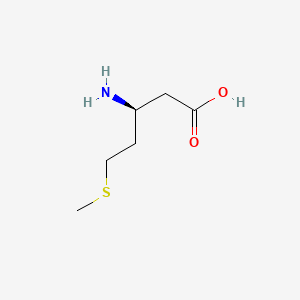
![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![4-(Tert-butyl)phenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl ether](/img/structure/B2430274.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)